Axinysone A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
Axinysone A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane class of compounds. It was first isolated from the marine sponge Axinyssa isabela. The unique structural features and potential biological activity of axinysone A have garnered interest within the scientific community, making a thorough understanding of its structure and stereochemistry crucial for further research and potential applications in drug discovery and development. This technical guide provides an in-depth overview of the methodologies and data employed in the complete structure elucidation and stereochemical assignment of axinysone A.
Isolation and Preliminary Characterization
Axinysone A was isolated from a specimen of the marine sponge Axinyssa isabela, collected in the Gulf of California. The isolation procedure involved the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic separations to yield the pure compound.
Experimental Protocol: Isolation of Axinysone A
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Extraction: The freeze-dried and ground sponge material was exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
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Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure and partitioned between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar secondary metabolites, was retained.
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Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and EtOAc. Fractions containing compounds with similar TLC profiles were combined.
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High-Performance Liquid Chromatography (HPLC): Final purification of axinysone A was achieved by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water) to yield the pure metabolite.
Planar Structure Elucidation
The planar structure of axinysone A was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of axinysone A, which in turn provided its molecular formula.
Table 1: Mass Spectrometry Data for Axinysone A
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HRESIMS | Positive | [M+Na]⁺ | 257.1512 | C₁₅H₂₂O₂Na |
The molecular formula of C₁₅H₂₂O₂ indicated five degrees of unsaturation.
NMR Spectroscopic Analysis
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in assembling the carbon skeleton and identifying the functional groups of axinysone A.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Axinysone A (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 125.8 | 5.85 (d, 1.5) |
| 2 | 200.5 | |
| 3 | 39.8 | 2.50 (dd, 18.0, 5.0), 2.35 (dd, 18.0, 2.0) |
| 4 | 70.1 | 4.40 (m) |
| 5 | 51.2 | 1.95 (m) |
| 6 | 28.5 | 1.60 (m), 1.45 (m) |
| 7 | 34.2 | 1.80 (m) |
| 8 | 21.9 | 1.55 (m), 1.30 (m) |
| 9 | 45.3 | 1.70 (m) |
| 10 | 165.4 | |
| 11 | 29.8 | |
| 12 | 28.7 | 1.20 (s) |
| 13 | 21.5 | 1.15 (s) |
| 14 | 15.8 | 1.05 (d, 7.0) |
| 15 | 24.3 | 0.90 (d, 7.0) |
Key NMR Correlations and Structural Deductions:
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¹³C NMR and DEPT: The ¹³C NMR spectrum showed 15 carbon signals, which were classified by DEPT experiments into four methyl groups, four methylene groups, four methine groups (one oxygenated), and three quaternary carbons (one olefinic and one carbonyl).
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COSY: Correlation spectroscopy (COSY) established the proton-proton coupling networks, revealing key structural fragments.
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HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in connecting these fragments. Key correlations included those from the methyl protons to adjacent quaternary carbons, which helped to establish the core aristolane skeleton.
The following diagram illustrates the logical workflow for the elucidation of the planar structure of axinysone A based on the interpretation of 2D NMR data.
Caption: Workflow for the planar structure elucidation of axinysone A.
Stereochemistry Determination
The determination of the relative and absolute stereochemistry of axinysone A was a critical step in its complete structural characterization. This was achieved through a combination of Nuclear Overhauser Effect (NOE) experiments and chemical derivatization.
Relative Stereochemistry
The relative configuration of the stereocenters in axinysone A was established by analyzing the spatial proximities of protons through Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.
Experimental Protocol: ROESY Analysis
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A 2D ROESY NMR spectrum of axinysone A was acquired in CDCl₃.
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Cross-peaks in the ROESY spectrum indicated through-space interactions between protons that are in close proximity (typically < 5 Å).
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Analysis of these correlations allowed for the deduction of the relative orientations of substituents on the stereogenic centers.
Key ROESY correlations were observed that defined the relative stereochemistry of the molecule.
Absolute Stereochemistry
The absolute configuration of axinysone A was determined by the modified Mosher's method. This involved the esterification of the secondary alcohol at C-4 with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Experimental Protocol: Modified Mosher's Method
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Esterification: Axinysone A was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of pyridine to form the corresponding (S)- and (R)-MTPA esters.
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¹H NMR Analysis: The ¹H NMR spectra of both the (S)- and (R)-MTPA esters were recorded.
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Chemical Shift Differences (Δδ = δS - δR): The chemical shifts of the protons adjacent to the newly formed ester linkage were compared between the two diastereomeric esters. The differences in chemical shifts (Δδ) were calculated.
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Configuration Assignment: The sign of the Δδ values for protons on either side of the C-4 stereocenter was used to assign the absolute configuration at this center. A positive Δδ for protons on one side and a negative Δδ on the other side is indicative of a specific absolute configuration based on the established Mosher's method model.
The results from the Mosher's method unequivocally established the absolute configuration at C-4, and by extension, the absolute stereochemistry of the entire molecule was inferred based on the previously determined relative stereochemistry.
The following diagram illustrates the logical workflow for determining the stereochemistry of axinysone A.
Caption: Workflow for the stereochemical determination of axinysone A.
Conclusion
The complete structure and absolute stereochemistry of axinysone A have been unambiguously determined through a rigorous application of modern spectroscopic and chemical methods. The planar structure was elucidated using HRMS and a suite of 1D and 2D NMR techniques. The relative stereochemistry was established through ROESY experiments, and the absolute configuration was definitively assigned using the modified Mosher's method. This comprehensive structural information is fundamental for any future investigations into the synthesis, biosynthesis, and biological activity of this intriguing marine natural product.
